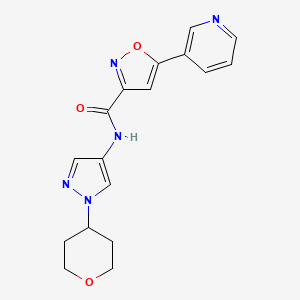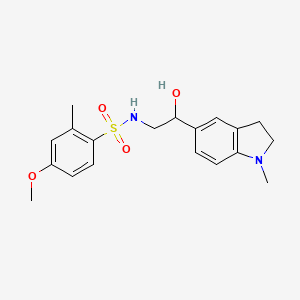
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, which is known for its role in many pharmacologically active molecules.
Preparation Methods
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide involves multiple steps, starting with the preparation of the indoline and benzenesulfonamide precursors. The reaction typically involves:
Formation of the Indoline Precursor: This step involves the alkylation of indoline with a suitable alkylating agent to introduce the 1-methyl group.
Preparation of the Benzenesulfonamide Precursor: This involves the sulfonation of 4-methoxy-2-methylbenzene to introduce the sulfonamide group.
Coupling Reaction: The final step involves coupling the indoline and benzenesulfonamide precursors under specific conditions, such as the presence of a base and a coupling agent, to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide: This compound has a similar structure but lacks the methoxy and methyl groups on the benzene ring, which may affect its biological activity and chemical reactivity.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide: This compound features a cyclopropane ring instead of the benzene ring, which can lead to different chemical properties and applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13-10-16(25-3)5-7-19(13)26(23,24)20-12-18(22)15-4-6-17-14(11-15)8-9-21(17)2/h4-7,10-11,18,20,22H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHXOEJXUPQNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2996270.png)
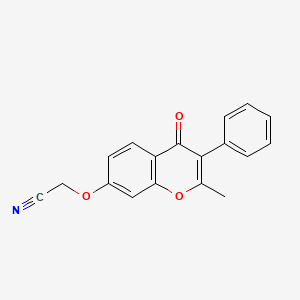
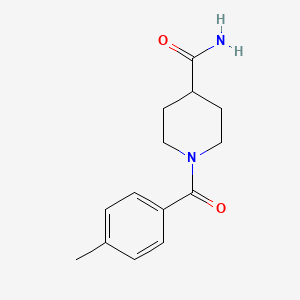
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B2996276.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)
![[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2996278.png)
![2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2996279.png)
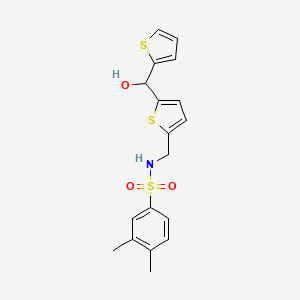
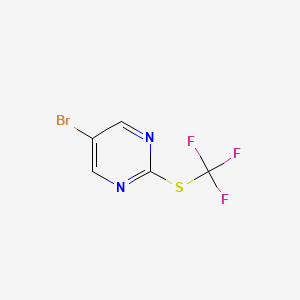
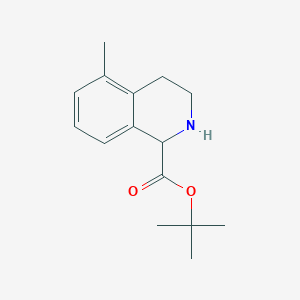
![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)
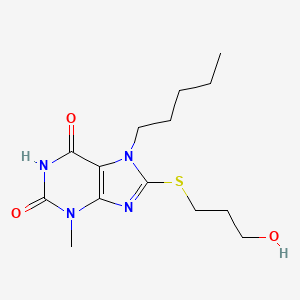
![1-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B2996287.png)
